3-(benzenesulfonyl)-4-hydroxy-N-(3-methylphenyl)-2-oxo-1,2-dihydroquinoline-7-carboxamide
Description
Properties
IUPAC Name |
3-(benzenesulfonyl)-4-hydroxy-N-(3-methylphenyl)-2-oxo-1H-quinoline-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O5S/c1-14-6-5-7-16(12-14)24-22(27)15-10-11-18-19(13-15)25-23(28)21(20(18)26)31(29,30)17-8-3-2-4-9-17/h2-13H,1H3,(H,24,27)(H2,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLQYVAKUGGKITP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC3=C(C=C2)C(=C(C(=O)N3)S(=O)(=O)C4=CC=CC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(benzenesulfonyl)-4-hydroxy-N-(3-methylphenyl)-2-oxo-1,2-dihydroquinoline-7-carboxamide is a member of the quinoline family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular formula of the compound is , with a notable structure that includes a quinoline core substituted with a benzenesulfonyl group and a carboxamide moiety. The structural representation can be summarized as follows:
| Component | Description |
|---|---|
| Quinoline Core | Central structure with nitrogen |
| Benzenesulfonyl Group | Sulfonyl functional group attached |
| Carboxamide Moiety | Amide functional group present |
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential in several therapeutic areas:
- Anticancer Activity : Various derivatives of quinoline compounds have shown significant anticancer properties. For instance, studies have demonstrated that quinoline derivatives can inhibit cell proliferation in cancer cell lines such as MCF-7 and HepG2. The mechanisms often involve the induction of apoptosis and inhibition of key signaling pathways like NF-κB and COX-2 .
- Antimicrobial Properties : Compounds similar to this compound have exhibited antimicrobial activity against a range of pathogens, including bacteria and fungi. The presence of the sulfonyl group is believed to enhance the lipophilicity and bioavailability of these compounds .
- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, potentially through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response .
Case Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of various quinoline derivatives against multiple cancer cell lines. The results indicated that certain modifications to the quinoline structure significantly enhanced cytotoxicity. For example, derivatives with halogen substitutions showed increased potency against HepG2 liver cancer cells, with IC50 values as low as 1.94 µM .
Case Study 2: Antimicrobial Evaluation
Another research effort focused on synthesizing sulfonamide derivatives related to quinolines. These compounds were tested against bacterial strains such as Staphylococcus aureus and Escherichia coli. The findings suggested that modifications in the sulfonamide group could lead to improved antimicrobial efficacy, with some derivatives achieving MIC values lower than standard antibiotics .
Case Study 3: Mechanistic Studies
In vitro studies have explored the mechanism by which quinoline derivatives induce apoptosis in cancer cells. It was found that these compounds could activate caspase pathways and increase reactive oxygen species (ROS) levels, leading to cell death .
Summary of Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with other quinoline derivatives, enabling comparisons of substituent effects on physicochemical and biological properties. Below is a detailed analysis:
Table 1: Structural and Functional Comparison of Analogous Quinoline Carboxamides
Key Insights:
Substituent Effects on Bioactivity :
- Sulfonyl Groups : The benzenesulfonyl group in the target compound may offer stronger hydrophobic interactions than the 4-chlorophenylsulfonyl analog , but the latter’s electron-withdrawing chlorine could improve target binding.
- Carboxamide Variations : The 3-methylphenyl substituent in the target compound likely reduces solubility compared to the 4-methoxybenzyl group in the antimicrobial analog .
- Fluorine and Cyclopropyl Additions : These groups in the anticancer analog significantly enhance potency and pharmacokinetics, suggesting opportunities for structural optimization of the target compound.
Physicochemical Properties :
- Lipophilicity (LogP) correlates with substituent hydrophobicity: benzenesulfonyl > chlorophenylsulfonyl > polar carboxylates.
- Metabolic stability is influenced by steric hindrance (e.g., methylphenyl groups) and electron-withdrawing substituents (e.g., fluorine).
Research Findings and Limitations
- Antimicrobial Potential: The 4-chlorophenylsulfonyl analog’s efficacy against S. aureus suggests that the target compound could be repurposed for similar applications, though its higher LogP may reduce bioavailability.
- Data Gaps: No peer-reviewed studies directly evaluating the target compound’s synthesis, crystallography (e.g., SHELX-refined structures ), or in vivo efficacy were identified, highlighting the need for further research.
Q & A
Q. Table 1: Representative Synthesis Parameters
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Hydroxyl protection | TBDMS-Cl, DMF, 25°C, 12h | 85 | |
| Suzuki coupling | Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O, 80°C | 78 | |
| Cyclization | H₂SO₄, ethanol, reflux | 70 |
Basic: Which spectroscopic techniques are most effective for structural confirmation?
Answer:
- ¹H/¹³C NMR : Assign peaks for the quinoline core (e.g., 2-oxo proton at δ 10.2 ppm) and benzenesulfonyl groups (aromatic protons at δ 7.5–8.1 ppm) .
- X-ray crystallography : Resolves stereochemical ambiguities; key bond angles (e.g., C11–N1–C12 = 117.9°) confirm spatial arrangement .
- HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula (C₂₃H₂₀N₂O₅S) with <2 ppm error .
Advanced: How can researchers address discrepancies between computational docking predictions and experimental binding affinity data?
Answer:
- Validate computational models : Use molecular dynamics simulations (AMBER or GROMACS) to assess protein flexibility over 100 ns trajectories, which may reveal induced-fit binding missed in rigid docking .
- Experimental validation :
- Adjust solvation parameters : Include explicit water molecules in docking simulations to improve accuracy for hydrophilic interactions (e.g., 4-hydroxy group) .
Advanced: What methodologies elucidate metabolic degradation pathways in environmental or biological systems?
Answer:
- Environmental fate : Use OECD 308 guidelines to assess hydrolysis (pH 4–9 buffers, 25°C) and photolysis (UV light, λ = 310 nm) .
- Biotransformation studies :
- In vitro liver microsomes : Incubate with human CYP450 isoforms (e.g., CYP3A4) and analyze metabolites via LC-QTOF-MS .
- Stable isotope labeling : Track degradation products using ¹³C-labeled analogs in soil/water systems .
- Ecotoxicity profiling : Use Daphnia magna assays (OECD 202) to evaluate acute toxicity of degradation byproducts .
Basic: How can solubility limitations be overcome in pharmacological assays?
Answer:
- Co-solvent systems : Use DMSO/PEG-400 (1:4 v/v) for in vitro assays; maintain final DMSO ≤0.1% to avoid cell toxicity .
- Nanoformulations : Encapsulate in PLGA nanoparticles (size <200 nm via solvent evaporation) to enhance bioavailability .
- pH adjustment : Dissolve in phosphate buffer (pH 7.4) with 0.5% Tween-80 for aqueous stability .
Advanced: What strategies identify off-target interactions in kinase inhibition studies?
Answer:
- Kinome-wide profiling : Use recombinant kinase panels (e.g., Eurofins KinaseProfiler) to screen against 400+ kinases at 1 µM concentration .
- Chemical proteomics : Employ affinity-based probes (e.g., alkyne-tagged analogs) with click chemistry to capture interacting proteins in cell lysates .
- CRISPR-Cas9 knockouts : Validate off-target hits by comparing IC₅₀ shifts in wild-type vs. kinase-deficient cell lines .
Basic: What are the stability-indicating parameters for long-term storage?
Answer:
- Thermal stability : Store at –20°C under argon; DSC (Differential Scanning Calorimetry) shows decomposition onset at 180°C .
- Light sensitivity : Protect from UV light; accelerated aging under ICH Q1B guidelines confirms no photodegradation in amber glass .
- Humidity control : Karl Fischer titration ensures moisture content <0.1% in lyophilized formulations .
Advanced: How can researchers reconcile conflicting cytotoxicity data across cell lines?
Answer:
- Mechanistic profiling : Perform RNA-seq on resistant vs. sensitive cell lines to identify dysregulated pathways (e.g., ABC transporter upregulation) .
- Microenvironment modeling : Use 3D spheroids or organoids to mimic in vivo conditions, reducing monolayer assay artifacts .
- Pharmacogenomic analysis : Correlate cytotoxicity with genomic databases (e.g., CCLE) to identify biomarkers of response .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
